3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one
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Overview
Description
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound that belongs to the class of azabicyclononanes. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. The presence of phenyl groups at the 2 and 4 positions, along with a methyl group at the 3 position, contributes to its distinct chemical properties and biological activities .
Preparation Methods
The synthesis of 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one typically involves a multi-step process. One common method involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol . This reaction yields the desired azabicyclononane structure with phenyl groups at the 2 and 4 positions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, catalytic hydrogenation over Raney nickel can convert oximes of this compound into corresponding amines . Additionally, reactions with potassium iodide and sodium azide can yield 9-iodo and 9-azido derivatives, respectively . These reactions often involve specific reagents and conditions to achieve the desired transformations.
Scientific Research Applications
This compound has been extensively studied for its biological activities. It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, analgesic, and anti-inflammatory properties . The azabicyclononane pharmacophore is present in numerous naturally occurring alkaloids, which are known for their wide variety of pharmacological actions. The compound’s unique structure and biological activities make it a valuable target for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is primarily attributed to its interaction with specific molecular targets and pathways. The presence of the azabicyclononane core allows it to interact with various enzymes and receptors, leading to its observed biological effects. For example, its antifungal activity is believed to result from its ability to disrupt fungal cell membranes .
Comparison with Similar Compounds
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one and 2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one These compounds share the same azabicyclononane core but differ in the substituents attached to the phenyl rings The variations in substituents can lead to differences in their chemical properties and biological activities The unique combination of substituents in 3-Methyl-2,4-diphenyl-3-azabicyclo[33
Properties
CAS No. |
64259-30-9 |
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Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H23NO/c1-22-19(15-9-4-2-5-10-15)17-13-8-14-18(21(17)23)20(22)16-11-6-3-7-12-16/h2-7,9-12,17-20H,8,13-14H2,1H3 |
InChI Key |
XSQVFKOTPJNTDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2CCCC(C1C3=CC=CC=C3)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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